

# Interaction of Roxatidine acetate with antacids and other drugs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Roxatidine Hemioxalate

Cat. No.: B586261

[Get Quote](#)

## Technical Support Center: Roxatidine Acetate Interactions

Welcome to the technical support center for roxatidine acetate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of roxatidine acetate with antacids and other drugs.

## Frequently Asked Questions (FAQs)

### Q1: Does the co-administration of antacids affect the bioavailability of roxatidine acetate?

A1: No, the co-administration of antacids does not significantly interfere with the bioavailability of roxatidine acetate.<sup>[1]</sup> Clinical studies have demonstrated that there are no pharmacokinetic interactions when roxatidine acetate is administered with antacids.<sup>[2]</sup> Researchers can proceed with protocols involving concurrent administration without expecting a change in roxatidine's absorption or disposition.<sup>[2]</sup>

### Q2: How does roxatidine acetate interact with the cytochrome P450 (CYP) enzyme system?

A2: Roxatidine acetate exhibits a very low potential for clinically significant drug interactions via the cytochrome P450 system.<sup>[3][4]</sup> Unlike the first-generation H2-receptor antagonist cimetidine, which is a potent inhibitor of several CYP enzymes, roxatidine acetate has a much weaker inhibitory effect.<sup>[3][5]</sup> Studies in human liver microsomes and in vivo assessments in humans confirm that roxatidine has a lower affinity for cytochrome P-450 compared to cimetidine.<sup>[3]</sup> While the metabolism of roxatidine's later metabolites involves CYP2A6 and CYP2D6, the primary active metabolite's clearance is not dependent on microsomal enzymes.<sup>[6]</sup>

### **Q3: My experiment involves a drug whose absorption is pH-dependent. Will roxatidine acetate interfere with it?**

A3: Yes, this is a critical consideration. Roxatidine acetate, as an H2-receptor antagonist, suppresses gastric acid secretion and increases gastric pH.<sup>[7][8]</sup> This alteration can significantly affect the absorption of other drugs.

- Weakly Basic Drugs: The absorption of drugs that are weak bases and require an acidic environment for dissolution and absorption may be reduced. A notable example is the antifungal agent ketoconazole, whose efficacy can be diminished.<sup>[9]</sup> Concurrent administration is not recommended, but if unavoidable, roxatidine should be taken at least two hours after ketoconazole.<sup>[9]</sup>
- Weakly Acidic Drugs: Conversely, the bioavailability of weakly acidic drugs could potentially be increased, which might lead to a higher risk of adverse events.<sup>[10]</sup>

It is essential to evaluate the physicochemical properties of any co-administered drug to anticipate potential pH-dependent interactions.

### **Q4: I am designing a clinical study. Are there known interactions between roxatidine acetate and common drugs like warfarin, theophylline, or benzodiazepines?**

A4: Based on available clinical data, roxatidine acetate does not have clinically significant pharmacokinetic interactions with several commonly used drugs. Studies have shown no interference with the clearance or bioavailability of:

- Warfarin[2][5]
- Theophylline[1][2]
- Propranolol[1][2][11]
- Diazepam and its metabolite, desmethyldiazepam[1][2]
- Antipyrine (a probe for hepatic enzyme activity)[1][2][11]

This favorable interaction profile suggests that roxatidine acetate can be co-administered with these agents without the need for dose adjustments.[5]

## Troubleshooting Guide

### **Issue: Unexpected variability in the absorption of a co-administered weakly basic drug.**

- Possible Cause: Gastric pH elevation by roxatidine acetate is likely reducing the solubility and absorption of your test compound.[10]
- Troubleshooting Steps:
  - Stagger Dosing: Administer the pH-sensitive drug at least two hours before roxatidine acetate to allow for absorption in a more acidic environment.[9]
  - pH-Controlled Dissolution Studies: Conduct in vitro dissolution tests for your compound at various pH levels (e.g., pH 1.2, 4.5, 6.8) to quantify the effect of pH on its solubility.
  - Administer with an Acidic Beverage: For certain drugs like itraconazole, administration with a cola beverage has been suggested to counteract the pH increase caused by H2 antagonists.[9]

### **Issue: Observing reduced efficacy of roxatidine acetate in subjects with a history of H2 blocker use.**

- Possible Cause: Tolerance, or tachyphylaxis, can develop with regular, long-term use of H2-receptor antagonists.

- Troubleshooting Steps:
  - Review Subject History: Screen subjects for prior and current use of any acid-suppressing medications, including H2 blockers and proton pump inhibitors (PPIs).
  - Washout Period: Institute an adequate washout period for subjects who have been on chronic H2 blocker therapy before initiating the experimental protocol.
  - Monitor Gastric pH: A study showed that regular H2 antagonist treatment for more than two weeks may lead to tolerance.[\[12\]](#) Consider direct measurement of gastric pH to confirm the pharmacodynamic effect of roxatidine in your study population.

## Data Presentation: Summary of Interaction Studies

Table 1: Interaction of Roxatidine Acetate with Antacids

| Parameter     | Roxatidine Acetate (150 mg) Alone | Roxatidine Acetate (150 mg) + Antacid | % Change              | Significance    |
|---------------|-----------------------------------|---------------------------------------|-----------------------|-----------------|
| AUC (ng·h/mL) | Data not specified                | Data not specified                    | No significant change | Not Significant |
| Cmax (ng/mL)  | Data not specified                | Data not specified                    | No significant change | Not Significant |
| tmax (h)      | Data not specified                | Data not specified                    | No significant change | Not Significant |

Source: Based on qualitative statements from studies indicating no interference in bioavailability.[\[1\]](#)[\[2\]](#)

Table 2: Comparative Effect of Roxatidine Acetate and Cimetidine on Hepatic Drug Metabolism

| Drug/Parameter                       | Roxatidine Acetate Effect | Cimetidine Effect     | Reference |
|--------------------------------------|---------------------------|-----------------------|-----------|
| Antipyrine Clearance                 | No significant change     | Significant reduction | [1][11]   |
| Propranolol Clearance                | No significant change     | Significant reduction | [1][11]   |
| Warfarin Clearance                   | No significant change     | Significant reduction | [2][5]    |
| Theophylline Clearance               | No significant change     | Significant reduction | [1][2]    |
| Urinary 6 $\beta$ -OHF/17-OHCS Ratio | No significant change     | 25-35% decrease       | [3]       |

This table summarizes the outcomes of multiple interaction studies. Roxatidine acetate consistently shows a lack of significant interaction compared to the known inhibitory effects of cimetidine.

## Experimental Protocols

### Protocol 1: In Vivo Assessment of CYP Inhibition

#### Potential (Human Study)

- Objective: To compare the effect of roxatidine acetate and a known inhibitor (cimetidine) on the hepatic oxidative capacity.
- Study Design: A randomized, placebo-controlled, crossover study in healthy volunteers.
- Methodology:
  - Subjects: Healthy male volunteers with normal renal and hepatic function.
  - Treatment Arms:
    - Roxatidine Acetate: 150 mg/day for a specified period (e.g., 7 days).
    - Cimetidine: 800 mg/day for the same period.

- Placebo.
- Sample Collection: Collect 24-hour urine samples at baseline and on the final day of each treatment period.
- Analysis: Measure the urinary concentrations of 6 $\beta$ -hydroxycortisol (6 $\beta$ -OHF) and 17-hydroxycorticosteroids (17-OHCS) using High-Performance Liquid Chromatography (HPLC).
- Endpoint: Calculate the ratio of 6 $\beta$ -OHF to 17-OHCS. A significant decrease in this ratio indicates inhibition of CYP3A4-mediated metabolism.[\[3\]](#)

## Protocol 2: Pharmacokinetic Interaction with a pH-Sensitive Drug (e.g., Ketoconazole)

- Objective: To determine the effect of roxatidine acetate-induced gastric pH changes on the pharmacokinetics of an orally administered pH-dependent drug.
- Study Design: An open-label, two-period, fixed-sequence study.
- Methodology:
  - Subjects: Healthy volunteers.
  - Period 1 (Control): Administer a single oral dose of ketoconazole (e.g., 200 mg) with water after an overnight fast.
  - Period 2 (Interaction): Pre-treat subjects with roxatidine acetate (e.g., 75 mg twice daily) for 3 days. On the fourth day, administer a single oral dose of ketoconazole concurrently with the morning dose of roxatidine acetate.
  - Sample Collection: Collect serial blood samples over 24 hours in both periods.
  - Analysis: Measure plasma concentrations of ketoconazole using a validated LC-MS/MS method.
  - Endpoint: Compare the key pharmacokinetic parameters (AUC, Cmax, tmax) of ketoconazole with and without roxatidine acetate co-administration.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of roxatidine acetate.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a crossover drug interaction study.



[Click to download full resolution via product page](#)

Caption: Logic of pH-dependent interaction with weakly basic drugs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Interaction of Roxatidine Acetate with Antacids, Food and Other Drugs | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetic characteristics of roxatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the inhibitory effects of roxatidine acetate hydrochloride and cimetidine on cytochrome P-450-mediated drug-metabolism in mouse hepatic microsomes and in man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytochrome P450 enzymes involved in the metabolic pathway of the histamine 2 (H2)-receptor antagonist roxatidine acetate by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dosages & Reactions [intranet.sctimst.ac.in]
- 10. FDA Issues Draft Guidance on Drug Interaction Studies with Acid-reducing Agents - Drug Information Update [content.govdelivery.com]
- 11. Pharmacokinetics of roxatidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regular use of H2 blockers reduces the efficacy of roxatidine to control gastric pH and volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Interaction of Roxatidine acetate with antacids and other drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586261#interaction-of-roxatidine-acetate-with-antacids-and-other-drugs]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)